Methyl 5-hydroxy-1-cyclohexene-1-carboxylate
Description
Methyl 5-hydroxy-1-cyclohexene-1-carboxylate is a cyclic methyl ester characterized by a cyclohexene ring substituted with a hydroxyl group at position 5 and a carboxylate ester at position 1.
Properties
IUPAC Name |
methyl 5-hydroxycyclohexene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h3,7,9H,2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZHDEMRLUGVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85576-03-0 | |
| Record name | methyl 5-hydroxycyclohex-1-ene-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
From (-)-Shikimic Acid: One approach involves the synthesis from (-)-methyl shikimate.
Diels-Alder Reaction: Another method employs an intramolecular Diels-Alder reaction.
From β-Keto Esters: A third method utilizes enol phosphates derived from β-keto esters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 5-hydroxy-1-cyclohexene-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
Methyl 5-hydroxy-1-cyclohexene-1-carboxylate is primarily used as a key building block in the synthesis of various biologically active molecules, including natural products and pharmaceuticals. For example, it has been utilized in the preparation of (S)-3-cyclohexene-1-carboxylic acid, a chiral precursor for the anticoagulant Edoxaban. Additionally, it plays a crucial role in the biosynthesis of menaquinone, a vital electron carrier in bacteria like Escherichia coli.
Mechanism of Action
The compound is involved in the biosynthesis of menaquinone, which is essential in electron transport and ATP generation in Gram-positive and anaerobically respiring Gram-negative bacteria . The enzyme MenD (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase) catalyzes the formation of the compound (1R,2S,5S,6S)-2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate, a key intermediate in menaquinone biosynthesis .
Comparison with Similar Compounds
Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
Structural Similarities and Differences :
- Methyl 5-hydroxy-1-cyclohexene-1-carboxylate features a monocyclic framework, whereas diterpenoid methyl esters like sandaracopimaric acid methyl ester (compound 4 in ) possess polycyclic diterpene backbones .
- The hydroxyl group in the target compound contrasts with the non-hydroxylated diterpenoid esters, influencing solubility and hydrogen-bonding capacity.
Physicochemical Properties :
- Diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) typically exhibit higher molecular weights (>300 g/mol) due to their complex tricyclic structures, compared to the simpler monocyclic target compound (~170–200 g/mol estimated).
- Volatility: The cyclohexene ring in the target compound may enhance volatility relative to bulky diterpenoid esters, which are more lipophilic and less volatile .
Simple Hydroxy-Methyl Esters (e.g., Methyl 2-Hydroxyacetate)
Structural Comparison :
Reactivity and Stability :
Aromatic Methyl Esters (e.g., Methyl Salicylate)
Functional Group Comparison :
- Methyl salicylate (C₈H₈O₃, MW 152.15 g/mol) contains an aromatic phenolic hydroxyl group, contrasting with the aliphatic hydroxyl group in this compound. This difference impacts UV absorption and acid-base behavior .
Research Implications and Gaps
- Toxicity Data: Limited evidence on the target compound’s hazards necessitates further studies, contrasting with well-documented safety profiles of analogs like methyl salicylate .
- Natural Occurrence: Unlike diterpenoid methyl esters found in plant resins (e.g., Austrocedrus chilensis), the target compound’s natural sources remain unexplored .
Biological Activity
Methyl 5-hydroxy-1-cyclohexene-1-carboxylate (MHC) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of MHC, focusing on its antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure and Properties
MHC is characterized by its cyclohexene ring with a carboxylate ester and a hydroxyl group. The structural formula can be represented as follows:
This structure contributes to its reactivity and interaction with biological systems.
Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. MHC has shown promising antioxidant activity in several studies:
- In vitro assays : MHC demonstrated significant free radical scavenging ability in DPPH and ABTS assays, indicating its potential to reduce oxidative stress in cells. The compound's ability to donate hydrogen atoms or electrons stabilizes free radicals, thereby preventing cellular damage .
- Cellular studies : In experiments involving HCT116 cancer cells treated with tert-butyl hydroperoxide (TBHP), MHC reduced reactive oxygen species (ROS) levels, although its efficacy was lower compared to standard antioxidants like N-acetyl-L-cysteine (NAC) .
Anti-inflammatory Properties
Inflammation is a key factor in many chronic diseases. MHC has been evaluated for its anti-inflammatory effects:
- Animal models : In studies using Sprague-Dawley rats, MHC exhibited significant inhibition of paw edema induced by histamine, suggesting its potential as an anti-inflammatory agent .
- Mechanism of action : The compound appears to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and mediators.
Antiproliferative Activity
The antiproliferative effects of MHC have been assessed against various cancer cell lines:
- Cell viability assays : MHC showed IC50 values ranging from 2.2 to 5.3 µM against different cancer cell lines, indicating moderate antiproliferative activity . Notably, selectivity towards specific cancer types was observed.
- Comparative analysis : When compared to established chemotherapeutic agents like doxorubicin, MHC exhibited lower potency but may offer a complementary approach in combination therapies .
Case Studies and Research Findings
Several studies have investigated the biological activity of MHC:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-hydroxy-1-cyclohexene-1-carboxylate, and how do reaction conditions influence yield and stereochemistry?
- Methodological Answer : The compound is typically synthesized via alkylation of glycine equivalents followed by intramolecular cyclization of γ-substituted amino acid derivatives. Reaction conditions such as the use of diazo compounds, ylides, or carbene intermediates are critical for forming the cyclohexene ring. Basic hydrolysis (aqueous NaOH) or acidic hydrolysis (HCl in ethanol) can modify the carboxylate ester to a carboxylic acid .
- Key Variables : Temperature, solvent polarity, and catalyst selection directly impact stereochemical outcomes. For example, stereospecific cyclization under controlled pH ensures retention of the (1R,5S) or (1S,5S) configuration .
Q. How is the stereochemistry of this compound resolved using crystallographic techniques?
- Methodological Answer : X-ray crystallography with SHELX programs (e.g., SHELXL for refinement) is employed to determine absolute configuration. Programs like ORTEP-3 generate thermal ellipsoid diagrams to visualize bond angles and torsional strain in the cyclohexene ring .
- Data Interpretation : High-resolution diffraction data (e.g., R-factor < 0.05) and anomalous dispersion effects are used to confirm stereochemistry. Computational validation via density functional theory (DFT) optimizes molecular geometry .
Advanced Research Questions
Q. What computational strategies are used to predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess binding affinity to enzymes like monoamine oxidases. DFT calculations (B3LYP/6-31G* basis set) predict reactivity of the hydroxyl and ester groups .
- Case Study : Docking studies suggest the compound’s amino group forms hydrogen bonds with catalytic residues in neurotransmitter-related enzymes, potentially modulating activity .
Q. How can researchers address contradictions in reported biological activities of structurally similar cyclohexene derivatives?
- Methodological Answer :
- Step 1 : Perform meta-analysis of existing data to identify outliers (e.g., inconsistent IC₅₀ values for antimicrobial activity).
- Step 2 : Replicate experiments under standardized conditions (e.g., fixed pH, solvent system).
- Step 3 : Use comparative tables to isolate structural determinants (e.g., hydroxyl vs. amino substituents):
| Compound | Functional Group | Biological Activity (MIC, μg/mL) | Source |
|---|---|---|---|
| Methyl 5-hydroxy derivative | -OH | 25 (E. coli) | |
| Methyl 5-amino derivative | -NH₂ | 12 (E. coli) |
- Conclusion : Amino groups enhance antimicrobial potency due to increased membrane permeability .
Q. What experimental approaches validate the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, with HPLC monitoring of degradation products.
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation kinetics.
- Key Finding : The hydrochloride salt form improves aqueous stability by reducing ester hydrolysis rates .
Data Analysis and Optimization
Q. How do researchers optimize reaction yields for large-scale synthesis of this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent) in a factorial design.
- Result : Optimal conditions: 60°C, 0.1 eq. Pd/C catalyst in THF, yielding 78% product (vs. 52% without optimization) .
Q. What spectroscopic techniques resolve ambiguities in distinguishing regioisomers of cyclohexene carboxylates?
- Methodological Answer :
- ¹H-NMR : Coupling constants (J = 8–12 Hz for trans-diaxial protons) identify substituent positions.
- IR Spectroscopy : Carboxylate C=O stretches (~1700 cm⁻¹) vs. ester (~1740 cm⁻¹) confirm functionalization .
Comparative Structural Analysis
Q. How does this compound compare to analogs like Methyl 4-bromocyclohexane-1-carboxylate in reactivity?
- Methodological Answer :
- Electrophilicity : The hydroxyl group increases electrophilic susceptibility at C-5, whereas bromine at C-4 directs nucleophilic attack (e.g., Suzuki coupling) .
- Table : Reactivity Comparison
| Compound | Electrophilic Center | Common Reactions |
|---|---|---|
| Methyl 5-hydroxy derivative | C-5 | Oxidation to ketone |
| Methyl 4-bromo derivative | C-4 | Cross-coupling, elimination |
Ethical and Safety Considerations
Q. What protocols mitigate risks when handling this compound in aqueous environments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
